![molecular formula C9H14N4O3 B1492647 ethyl 3-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)azetidine-1-carboxylate CAS No. 2098109-36-3](/img/structure/B1492647.png)
ethyl 3-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)azetidine-1-carboxylate
Overview
Description
The compound “tert-Butyl 3-ethyl-3-(hydroxymethyl)azetidine-1-carboxylate” is similar to the one you’re asking about . It’s a white solid with a molecular weight of 215.29 . Another related compound is “tert-butyl 3-(hydroxymethyl)-1-azetidinecarboxylate” with a molecular weight of 187.24 .
Molecular Structure Analysis
The InChI code for “tert-butyl 3-ethyl-3-(hydroxymethyl)azetidine-1-carboxylate” is 1S/C11H21NO3/c1-5-11(8-13)6-12(7-11)9(14)15-10(2,3)4/h13H,5-8H2,1-4H3 . For “tert-butyl 3-(hydroxymethyl)-1-azetidinecarboxylate”, the InChI code is 1S/C9H17NO3/c1-9(2,3)13-8(12)10-4-7(5-10)6-11/h7,11H,4-6H2,1-3H3 .
Physical And Chemical Properties Analysis
“tert-Butyl 3-ethyl-3-(hydroxymethyl)azetidine-1-carboxylate” is a white solid . It should be stored at 0-8°C . “tert-butyl 3-(hydroxymethyl)-1-azetidinecarboxylate” is viscous and should be stored at room temperature .
Scientific Research Applications
Synthesis Applications
Cyclisation and Isomerisation : Ethyl 2-ethoxymethylidene-3-polyfluoroalkyl-3-oxo-propionates cyclise with various amines, including 3-amino-1H-[l,2,4]triazole, to form polyfluoroalkylated dihydroazolo[1,5-a]pyrimidines. These undergo ring-chain isomerisation in solutions to yield ethyl 3-polyfluoroalkyl-3-oxo-2-[(azol-3-yl)aminomethylidene]propionates (Goryaeva et al., 2009).
Solid Phase Peptide Synthesis : A novel coupling reagent, ethyl 1-hydroxy-1H-1,2,3-triazole-4-carboxylate, developed for solid phase peptide synthesis, shows minimal racemisation upon activation and coupling of amino acids and dipeptides (Robertson et al., 1999).
Synthesis of Functionalized Azetidines : 3-Bromo-3-ethylazetidines, closely related to ethyl 3-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)azetidine-1-carboxylate, are used as precursors for synthesizing novel functionalized azetidines and spirocyclic azetidine building blocks (Stankovic et al., 2013).
Structural and Modeling Studies
Crystal Structure Analysis : The crystal structure and molecular modelling of methyl 4-(3-ethyl-3-hydroxymethyltriazen-1-yl) benzoate, an isomer of a related compound, have been studied, providing insights into bond lengths and molecular interactions (Chopra & Schwalbe, 1991).
Aziridine and Acetal Rearrangement : Ethyl and tert-butyl azidoformate added to certain acetals forms aziridines and undergo rearrangement under acidic conditions, highlighting the versatility of such structures in synthesis (Nativi et al., 1989).
Organic Synthesis and Medicinal Chemistry
Cascade Synthesis of Derivatives : Efficient cascade synthesis of ethyl 3-amino-5-oxoisoxazolidine-4-carboxylate derivatives, from similar starting materials, shows the potential in organic synthesis and medicinal chemistry applications (Li et al., 2017).
Antimicrobial Activity : Reduction and Mannich reaction studies of new 1,2,4-triazol-3-one derivatives, structurally related to this compound, have been conducted to evaluate antimicrobial activity, indicating potential applications in drug discovery (Fandaklı et al., 2012).
Safety and Hazards
properties
IUPAC Name |
ethyl 3-[4-(hydroxymethyl)triazol-1-yl]azetidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4O3/c1-2-16-9(15)12-4-8(5-12)13-3-7(6-14)10-11-13/h3,8,14H,2,4-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHZOUFQFMOQLLV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CC(C1)N2C=C(N=N2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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